2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[1-[benzyl(methyl)amino]cyclobutyl]ethanol |
InChI |
InChI=1S/C14H21NO/c1-15(12-13-6-3-2-4-7-13)14(10-11-16)8-5-9-14/h2-4,6-7,16H,5,8-12H2,1H3 |
InChI Key |
OCQODNFNFZDBSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCC2)CCO |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route
The most documented method for synthesizing 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol involves the following steps:
Step 1: Formation of 2-(N-benzyl)aminoethanol
Benzyl chloride reacts with ethanolamine, resulting in the substitution of the chloride by the amino group of ethanolamine, forming 2-(N-benzyl)aminoethanol.Step 2: Cyclobutylation via Paraformaldehyde and Formic Acid
The intermediate 2-(N-benzyl)aminoethanol is then reacted with paraformaldehyde in the presence of formic acid at temperatures between 70-80°C. This step facilitates the formation of the cyclobutyl ring and the final product, 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol.
This synthetic route is favored for its straightforward approach and the ability to control reaction parameters to achieve high purity.
Industrial Scale Considerations
Industrial production methods are less publicly documented but generally follow the above synthetic pathway with optimization for scale-up. Key considerations include:
- Maintaining precise temperature control during the cyclobutylation step to avoid side reactions.
- Use of purification techniques such as recrystallization or chromatography to ensure high purity.
- Optimization of reagent stoichiometry to maximize yield and minimize waste.
Reaction Mechanism Insights
The reaction mechanism for the formation of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol can be summarized as follows:
- The nucleophilic amine group of ethanolamine attacks the electrophilic benzyl chloride, forming the benzyl(methyl)amino intermediate.
- Paraformaldehyde acts as a source of formaldehyde, which, in the acidic medium of formic acid, facilitates cyclization to form the cyclobutane ring.
- The ethanol side chain remains intact, contributing to the final compound’s structure.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Nucleophilic substitution | Benzyl chloride + ethanolamine | 2-(N-benzyl)aminoethanol | Primary amine substitution |
| Cyclization | Paraformaldehyde + formic acid, 70-80°C | 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol | Cyclobutane ring formation |
| Oxidation | Potassium permanganate, chromium trioxide | Ketones or aldehydes derivatives | Possible further functionalization |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines or alcohols | Modifies functional groups |
| Substitution | Sodium hydride, alkyl halides | Substituted benzyl derivatives | Modifies benzyl group |
This table highlights the versatility of the compound in undergoing further chemical modifications.
Summary of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting materials | Benzyl chloride, ethanolamine, paraformaldehyde, formic acid |
| Reaction temperature | 70-80°C (cyclization step) |
| Solvent | Typically aqueous or mixed solvents, depending on scale |
| Reaction time | Several hours, optimized per scale |
| Purification | Recrystallization, chromatography |
| Yield | High yield achievable with optimized conditions |
| Product purity | High, suitable for research and pharmaceutical intermediates |
Chemical Reactions Analysis
Types of Reactions
2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.
Scientific Research Applications
2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a calcium channel blocker.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkyl-Substituted Ethanolamine Derivatives
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol
- Structure: Cyclopropane ring with benzylamino and ethanol groups (CAS# 2940954-31-2) .
- Molecular weight: 205.3 g/mol (cyclopropane derivative) vs. ~235–250 g/mol (estimated for cyclobutane analog).
2-[1-(Methylamino)cyclobutyl]ethanol; hydrochloride
- Key Differences :
- Absence of the benzyl group reduces aromatic interactions and lipophilicity, likely diminishing β-receptor binding compared to the target compound.
Aromatic and Substituted Ethanolamine Derivatives
N-Benzyl Albuterol (Salbutamol EP Impurity E)
- Structure: 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol (CAS# 24085-03-8) .
- Key Differences: A phenolic hydroxyl and hydroxymethyl group enhance water solubility but may reduce blood-brain barrier penetration compared to the non-aromatic cyclobutane analog.
2-(Benzylamino)-1-phenyl-ethanol
- Structure: Benzene ring substituted with benzylamino and ethanol groups (CAS# 27159-30-4) .
- Key Differences: The planar benzene ring vs. non-planar cyclobutane may affect conformational flexibility and intermolecular interactions.
Chlorinated Derivatives
Clorprenaline (1-(2-Chlorophenyl)-2-isopropylaminoethanol)
- Structure: Chlorophenyl ring with isopropylamino and ethanol groups (CAS# 3811-25-4) .
- Isopropylamino group offers different steric and electronic profiles versus benzyl(methyl)amino .
Benzyl(methyl)amino-Ketone Derivatives
Benzyl(3-hydroxyphenacyl)methylammonium Chloride
- Structure: Benzyl(methyl)amino group linked to a 3-hydroxyphenyl ketone (CAS# 71786-67-9) .
- Key Differences: The ketone group introduces polarity and hydrogen-bonding capacity absent in the target compound’s ethanol chain. Pharmacological activity may shift from β-agonist effects (ethanol derivatives) to adrenergic receptor antagonism due to ketone modifications .
Research Implications and Gaps
- Steric Effects : The cyclobutane ring in the target compound likely offers intermediate steric hindrance between cyclopropane (high strain) and cyclopentane (low strain), which could optimize receptor-binding kinetics .
- Lipophilicity: The benzyl group may enhance membrane permeability compared to non-aromatic analogs, though this requires experimental validation.
- Synthetic Challenges : Cyclobutane synthesis often requires specialized ring-closing strategies, which may limit scalability compared to cyclopropane derivatives .
Biological Activity
2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a cyclobutyl ring, a benzyl group, and an ethanol moiety, which are critical for its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The following sections detail specific biological activities associated with 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol.
Antimicrobial Activity
Several studies have demonstrated that derivatives of compounds with a cyclobutyl framework exhibit antimicrobial properties. For instance, modifications in the side chains of similar compounds have shown promising results against various bacterial strains.
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Benzimidazole Derivative 1 | 50 | Antibacterial against S. typhi |
| Benzimidazole Derivative 2 | 250 | Antifungal against C. albicans |
These findings suggest that the incorporation of specific functional groups can enhance antimicrobial efficacy, warranting further exploration of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol in this context .
Antiparasitic Activity
The compound's structural similarity to other known antiparasitic agents suggests potential activity against parasites. For example, modifications to the N-substituents in related compounds have shown varying degrees of efficacy against malaria parasites.
| Compound | EC50 (μM) | Activity |
|---|---|---|
| Compound A (N-cyclopropyl) | 0.14 | Potent antimalarial |
| Compound B (N-benzyl) | >10 | Loss of activity |
This highlights the importance of structural optimization for enhancing antiparasitic effects .
Structure-Activity Relationship (SAR)
The SAR studies surrounding compounds similar to 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol emphasize the role of the cyclobutyl ring and the benzyl group in modulating biological activity. The presence of an amino group linked to a cyclobutyl structure has been associated with increased potency in various assays.
Key Observations:
- The cyclobutyl moiety contributes to the overall stability and bioavailability of the compound.
- The benzyl group may enhance interaction with biological targets due to its hydrophobic characteristics.
Case Studies
Recent research has focused on evaluating the biological activity of compounds structurally related to 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol. One notable study explored a series of cyclobutyl derivatives for their effects on histamine receptors, which play a crucial role in neurological and cardiovascular functions.
Histamine Receptor Modulation
A study indicated that certain derivatives exhibited antagonist activity at H3 receptors, which are implicated in memory and cognitive processes. This suggests that 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol may have potential applications in treating cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
